

2-(2,5-Diaminophenyl)ethanol sulfate synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,5-Diaminophenyl)ethanol sulfate

Cat. No.: B012815

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **2-(2,5-Diaminophenyl)ethanol Sulfate**

Introduction

2-(2,5-Diaminophenyl)ethanol sulfate, identified by CAS number 93841-25-9, is a crucial primary intermediate in the formulation of oxidative hair dyes.^{[1][2]} Its molecular structure is specifically engineered to act as a dye precursor, which, upon activation by an oxidizing agent, undergoes chemical transformations to form stable color molecules within the hair shaft.^[1] This process is fundamental to achieving a wide array of permanent hair colors with excellent wash and light fastness.^{[1][3]} The compound is typically supplied as an off-white to light pink powder.^[1] Due to the susceptibility of the free base form, 2-(2,5-diaminophenyl)ethanol, to oxidation, it is almost invariably prepared and stored as its more stable sulfate or hydrochloride salt.^[4]

This guide provides a detailed examination of the primary synthesis pathways for **2-(2,5-diaminophenyl)ethanol sulfate**, focusing on the underlying reaction mechanisms, experimental protocols, and the rationale behind key process decisions. The content is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and cosmetic science.

Overview of Synthetic Strategies

The synthesis of 2-(2,5-diaminophenyl)ethanol can be approached from several different starting materials, each route presenting unique advantages and challenges. The most

commercially significant and well-documented pathways include:


- Synthesis from 1-(2-Aminophenyl)ethanone: A multi-step process involving protection, nitration, deprotection, and sequential reduction of ketone and nitro functionalities. This route is extensively detailed in patent literature and offers a robust, commercially viable method.[3][5]
- Synthesis from o-Chlorophenylacetic Acid: This pathway involves nitration, reduction of a carboxylic acid, high-pressure ammonolysis to introduce an amino group, and a final nitro group reduction.[4]
- Synthesis from o-Aminophenylethanol: This approach utilizes protection or cyclization strategies, followed by nitration and reduction.[6]

This guide will focus primarily on the first pathway due to the comprehensive data available, while also outlining the key transformations in the alternative routes. The final conversion of the resulting diamine free base to its stable sulfate salt will be addressed as a discrete, concluding step applicable to all synthetic routes.

Pathway 1: Synthesis from 1-(2-Aminophenyl)ethanone

This synthetic route, detailed in patent EP1120105B1, is a well-established method for producing high-purity 1-(2,5-diaminophenyl)ethanol.[3][5] The overall strategy involves modifying the starting material through a series of carefully controlled reactions to introduce the required functional groups at the correct positions.

Logical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis from 1-(2-Aminophenyl)ethanone.

Step-by-Step Mechanistic Analysis and Protocol

- Objective: To protect the primary amino group of 1-(2-aminophenyl)ethanone.
- Rationale: The amino group is a powerful activating group in electrophilic aromatic substitution and is sensitive to oxidation. Protecting it as an acetamide serves two purposes: it moderates the group's activating effect, ensuring more controlled nitration, and it prevents oxidation by the strong nitric/sulfuric acid mixture used in the next step.
- Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide, N-(2-acetylphenyl)acetamide.

Experimental Protocol:[3][5]

- To 90.37 g (0.67 moles) of 1-(2-aminophenyl)ethanone, add 68.25 g (0.67 moles) of acetic anhydride.
- Stir the mixture for 2 hours at 4°C.
- Pour the reaction mixture into crushed ice.
- Filter the resulting precipitate, wash with ice water, and air-dry to yield N-(2-acetylphenyl)acetamide.
 - Yield: 104.70 g (88%)[3]
- Objective: To introduce a nitro group onto the aromatic ring, directed to the para position relative to the amino group.
- Rationale: The acetamido group is an ortho-, para-director. Due to the steric hindrance from the adjacent acetyl group, the incoming electrophile (the nitronium ion, NO_2^+) is directed predominantly to the para position.
- Mechanism: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO_2^+). The π -electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex). A

base (HSO_4^-) then abstracts a proton from the ring, restoring aromaticity and yielding the nitrated product.

Experimental Protocol:[3][5]

- Prepare a mixture of 250 mL of sulfuric acid and 250 mL of fuming nitric acid, and cool it to 4°C.
- Add 104.70 g (0.59 moles) of N-(2-acetylphenyl)acetamide portion-wise over 30 minutes to the cooled acid mixture.
- Stir the reaction for an additional 1.5 hours at 4°C.
- Pour the mixture into crushed ice.
- Filter the precipitate, wash with water, and air-dry to afford N-(2-acetyl-4-nitrophenyl)acetamide.
 - Yield: 85.56 g (65%)[3]
- Objective: To remove the acetyl protecting group and restore the primary amine.
- Rationale: The protecting group is no longer needed and must be removed to yield the desired aminophenyl structure. Acid-catalyzed hydrolysis is an effective method for cleaving the amide bond.
- Mechanism: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers, the amine leaving group is expelled, and the primary amine is regenerated upon workup.

Experimental Protocol:[3][5]

- Prepare a mixture of 85.56 g (0.39 moles) of N-(2-acetyl-4-nitrophenyl)acetamide and 600 mL of 6 N HCl.
- Stir the suspension for 2 hours at 80°C.

- Filter the suspension, wash the solid with water, and air-dry. This yields 1-(2-amino-5-nitrophenyl)ethanone.
 - Yield: 54.95 g (79%)[3]
- Objective: To reduce the ketone functional group to a secondary alcohol without affecting the nitro group.
- Rationale: Sodium borohydride (NaBH_4) is a mild reducing agent, perfectly suited for the selective reduction of aldehydes and ketones. It is not strong enough to reduce the nitro group under these conditions, providing excellent chemoselectivity.
- Mechanism: This is a nucleophilic addition of a hydride ion (H^-) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the aqueous workup to yield the alcohol.

Experimental Protocol:[3][5]

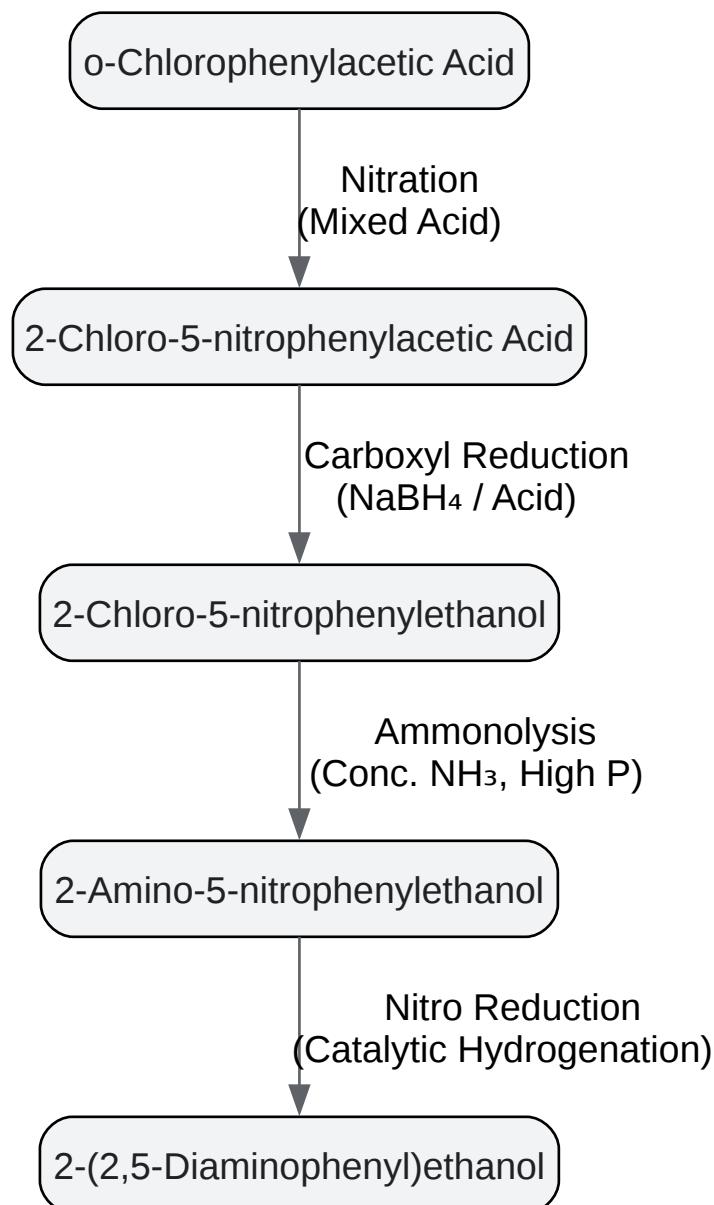
- Create a stirred suspension of 27.02 g (150 mmol) of 1-(2-amino-5-nitrophenyl)ethanone in 150 mL of methanol at 4°C.
- Add 5.67 g (150 mmol) of sodium borohydride over a period of 15 minutes.
- After the addition is complete, allow the solution to warm to room temperature and stir for another 15 minutes.
- Evaporate the methanol under vacuum.
- Add 150 mL of water to the residue.
- Filter the precipitate, wash with cold water, and air-dry to obtain 1-(2-amino-5-nitrophenyl)ethanol.
 - Yield: 27.0 g (99%)[3]
- Objective: To reduce the nitro group to a primary amino group, forming the final diamine free base.

- Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. A variety of catalysts can be used, with Palladium on Carbon (Pd/C) being a common choice.
- Mechanism: The reaction occurs on the surface of the metal catalyst. Both hydrogen gas and the nitro compound are adsorbed onto the catalyst surface. A stepwise transfer of hydrogen atoms to the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.

Experimental Protocol: (A representative protocol, as the patent describes this step generally)
[3][4][5]

- Dissolve the 1-(2-amino-5-nitrophenyl)ethanol (e.g., 27.0 g) in a suitable solvent like ethanol or methanol.
- Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C).
- Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 1-4 atm).
- Stir the reaction at room temperature until hydrogen uptake ceases (indicating completion).
- Filter the mixture through Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to yield 1-(2,5-diaminophenyl)ethanol as the free base.

Data Summary for Pathway 1


Step	Starting Material	Key Reagents	Product	Reported Yield
1	1-(2-Aminophenyl)ethanone	Acetic Anhydride	N-(2-Acetylphenyl)acetamide	88%
2	N-(2-Acetylphenyl)acetamide	H ₂ SO ₄ , fuming HNO ₃	N-(2-Acetyl-4-nitrophenyl)acetamide	65%
3	N-(2-Acetyl-4-nitrophenyl)acetamide	6 N HCl	1-(2-Amino-5-nitrophenyl)ethanone	79%
4	1-(2-Amino-5-nitrophenyl)ethanone	NaBH ₄ , Methanol	1-(2-Amino-5-nitrophenyl)ethanol	99%
5	1-(2-Amino-5-nitrophenyl)ethanol	H ₂ , Pd/C	1-(2,5-Diaminophenyl)ethanol	High

Alternative Synthetic Pathways

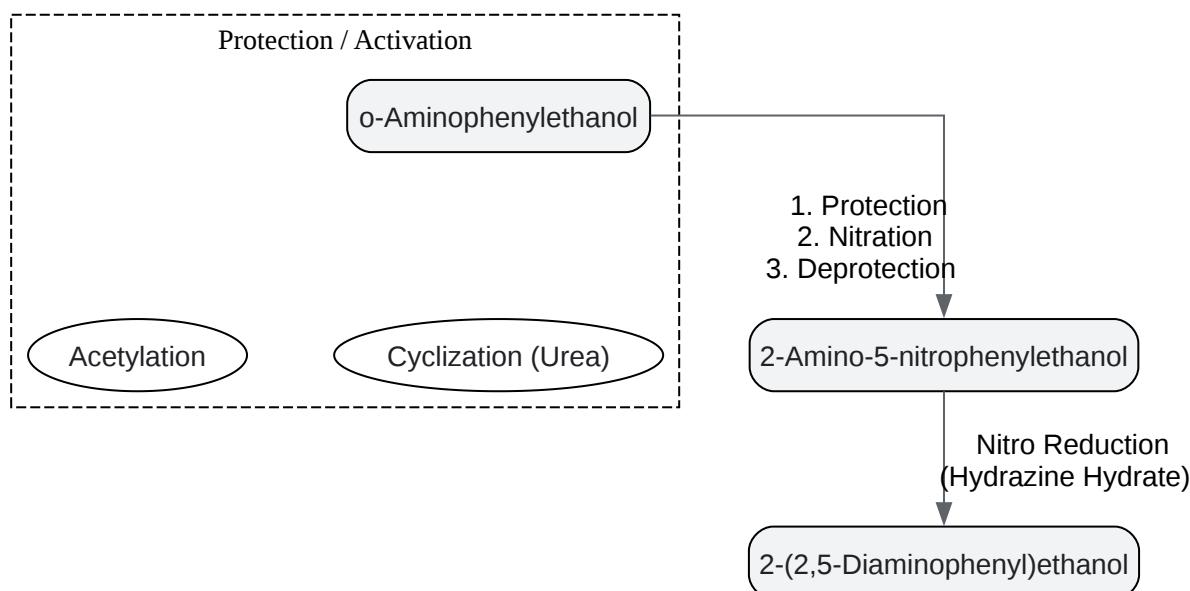
While the route from 1-(2-aminophenyl)ethanone is well-documented, other strategies offer different approaches that may be advantageous depending on the availability of starting materials.

Pathway 2: From o-Chlorophenylacetic Acid

This route, described in patent CN103242177A, avoids the need for a protection-deprotection sequence by introducing the amino groups at later stages.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis from o-Chlorophenylacetic Acid.


Key Transformations:

- Nitration: Standard electrophilic nitration of o-chlorophenylacetic acid.[4]
- Carboxylic Acid Reduction: Reduction of the carboxylic acid to a primary alcohol using sodium borohydride under acidic conditions.[4]

- Ammonolysis: Nucleophilic aromatic substitution where the chloro group is displaced by an amino group from concentrated ammonia under high pressure and temperature. This is the key step for introducing the first amine.[4]
- Nitro Reduction: A final catalytic hydrogenation reduces the nitro group to the second amine. [4]

Pathway 3: From o-Aminophenylethanol

This method, outlined in patent CN101717342A, starts with a molecule that already contains the ethanol side chain.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemscene.com [chemscene.com]
- 3. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 4. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-(2,5-Diaminophenyl)ethanol sulfate synthesis pathways and mechanisms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012815#2-2-5-diaminophenyl-ethanol-sulfate-synthesis-pathways-and-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com